molecular formula C18H19IN4OS B2949539 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide CAS No. 1052406-16-2

1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Cat. No.: B2949539
CAS No.: 1052406-16-2
M. Wt: 466.34
InChI Key: SDSQNGRUXMGFTA-UHFFFAOYSA-N
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Description

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic indole derivative characterized by a benzamidoethyl substituent at the indole nitrogen and a carbamimidothioate group at the 3-position, paired with a hydroiodide counterion. This compound belongs to a broader class of indole-based acylguanidine analogs, which are frequently explored for their biological activities, including antifungal and enzyme inhibitory properties . The benzamidoethyl side chain distinguishes it from simpler benzyl-substituted analogs, introducing an amide functional group that may enhance hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

[1-(2-benzamidoethyl)indol-3-yl] carbamimidothioate;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS.HI/c19-18(20)24-16-12-22(15-9-5-4-8-14(15)16)11-10-21-17(23)13-6-2-1-3-7-13;/h1-9,12H,10-11H2,(H3,19,20)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSQNGRUXMGFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzamidoethyl Group: This step can be achieved by reacting the indole derivative with 2-bromoethyl benzamide in the presence of a base such as potassium carbonate.

    Carbamimidothioate Formation: The final step involves the reaction of the intermediate with thiourea and subsequent treatment with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The benzamidoethyl group can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamidoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzamidoethyl derivatives.

    Substitution: Substituted benzamidoethyl derivatives.

Scientific Research Applications

1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its indole core.

    Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide exerts its effects involves interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The benzamidoethyl group can enhance binding affinity and specificity, making the compound a valuable tool in biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound is structurally related to several indole derivatives with modifications at the N1-position and the 3-position thiourea moiety. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at N1 Position Key Features Reference CAS/Evidence ID
1-(2-Benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide Not explicitly provided ~500 (estimated) 2-Benzamidoethyl Amide-linked side chain; potential for enhanced H-bonding N/A
1-Benzyl-1H-indol-3-yl imidothiocarbamate hydroiodide C₁₆H₁₆IN₃S 409.3 Benzyl Simplest analog; baseline lipophilicity 1049779-48-7
1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide C₁₆H₁₅ClIN₃S 443.7 2-Chlorobenzyl Increased lipophilicity; potential enhanced antifungal activity 1049785-15-0
1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide C₁₇H₁₈IN₃S 423.3 4-Methylbenzyl Moderate lipophilicity; improved solubility in organic solvents 1052409-40-1
1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide C₁₆H₁₄ClIN₃S 443.7 4-Chlorobenzyl Similar to 2-chloro analog; positional isomer effects on activity 1049785-06-9

Key Observations :

  • Substituent Effects : The benzamidoethyl group in the target compound introduces a flexible, polar side chain compared to rigid benzyl derivatives. This may improve aqueous solubility and target binding via amide-mediated hydrogen bonds.
  • Lipophilicity : Chlorobenzyl analogs (e.g., 2- or 4-Cl) exhibit higher molecular weights and lipophilicity, which could enhance membrane penetration in antifungal applications .
  • Synthetic Accessibility : Benzyl and substituted benzyl analogs are synthesized via alkylation of indole with halides, while the target compound requires additional steps for amide bond formation .
Antifungal Potential
  • 1-(1H-Indol-3-yl) Derivatives : Evidence highlights antifungal activity against Candida spp. and Aspergillus niger, with fungicidal effects observed at 0.25–1 mg/mL for compounds bearing halogen or methyl substituents .
  • Chlorobenzyl Analogs : The 2-chlorobenzyl variant (CAS 1049785-15-0) may exhibit enhanced activity due to electron-withdrawing Cl groups stabilizing interactions with fungal enzymes .
Enzyme Inhibition
  • Tyrosinase Inhibition : Derivatives like 3c (a methyl-substituted analog) inhibit microbial tyrosinase by ~28% at 0.25 mg/mL, suggesting a role in disrupting melanin synthesis in pathogens .

Biological Activity

1-(2-benzamidoethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C12H14N4S·HI
  • Molecular Weight : 356.26 g/mol
  • CAS Number : 1049785-01-4

The compound exhibits biological activity primarily through its interaction with specific biological targets. It is hypothesized to function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The indole structure is known for its versatility in biological systems, often contributing to anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible role in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, suggesting its utility in addressing infections.

Anticancer Studies

A study conducted on the efficacy of indole derivatives, including this compound, demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF-7 and HeLa). The compound was found to induce apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa15.0Mitochondrial pathway activation

Anti-inflammatory Activity

In a model of acute inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate immune responses effectively.

Treatment Concentration (µM)TNF-alpha Reduction (%)IL-6 Reduction (%)
54035
106055

Antimicrobial Studies

Research has indicated that the compound exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison with Control
Staphylococcus aureus32Equivalent to penicillin
Escherichia coli64Higher than ampicillin

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